molecular formula C10H10BrClO3 B2684777 Ethyl 2-(4-bromo-2-chlorophenoxy)acetate CAS No. 588679-10-1

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate

Cat. No.: B2684777
CAS No.: 588679-10-1
M. Wt: 293.54
InChI Key: ABTGINBBIGLLOF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate typically involves the esterification of 2-(4-bromo-2-chlorophenoxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxyacetates with different functional groups.

    Ester hydrolysis: 2-(4-bromo-2-chlorophenoxy)acetic acid and ethanol.

    Oxidation: Various oxidized phenolic compounds.

Scientific Research Applications

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The ester group allows for easy modification of the compound’s structure, enabling the design of derivatives with improved activity and selectivity.

Comparison with Similar Compounds

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

    Ethyl 2-(4-bromophenoxy)acetate: Lacks the chlorine substituent, which may affect its reactivity and binding properties.

    Ethyl 2-(4-chlorophenoxy)acetate: Lacks the bromine substituent, leading to differences in chemical behavior and biological activity.

    Ethyl 2-(4-fluorophenoxy)acetate: Contains a fluorine substituent instead of bromine or chlorine, resulting in distinct electronic and steric effects.

The presence of both bromine and chlorine atoms in this compound makes it unique, as these substituents can influence the compound’s reactivity and interactions with biological targets in ways that are not observed with other similar compounds.

Properties

IUPAC Name

ethyl 2-(4-bromo-2-chlorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTGINBBIGLLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

14.5 mL (83.242 mmol) Hünig base was added to a solution of 7.800 g (37.222 mmol) 4-bromo-2-chlorophenol and 4.70 mL (41.537 mmol) ethyl bromoacetate in 100 mL DMF and the mixture was stirred for 4 h at 100° C. The reaction mixture was combined with water and exhaustively extracted with EtOAc. The combined org. phases were washed with saturated aqueous sodium bicarbonate, water and saturated aqueous NaCl, dried over sodium sulphate and evaporated down i. vac. The crude product was used in the next reaction step without any further purification.
Quantity
14.5 mL
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7.8 g
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4.7 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-chloro-phenol (2.0 g, 9.64 mmol) and anhydrous potassium carbonate (4.0 g, 28.92 mmol) in dry DMF (30 ml) was heated at 60° C. for 1 h under Ar atmosphere. The mixture was then cooled to room temperature and ethyl chloroacetate (1.24 ml, 11.57 mmol) was added through septum using syringe. The mixture was stirred overnight at room temperature and poured into water with stirring. Stirring continued for 10 min, and then partitioned between ethyl acetate and water. The organic phase washed with brine, dried (anhydrous MgSO4), and concentrated. The residue was purified by silica gel column chromatography (n-Hexane:Ethyl acetate:MeOH=15:3:1) to give (4-Bromo-2-chloro-phenoxy)-acetic acid ethyl ester as a colorless oil (2.98 (2.83) g, >100% yield). To (4-bromo-2-chloro-phenoxy)-acetic acid (132.8 mg, 0.5 mmol), 3-amino-benzamide (102.2 mg, 0.75 mmol), N-(3-dimethylaminopropyl)-N′-ethyl carbodiimide HCl (EDC) (143.8 mg, 0.75 mmol) and 1-hydroxybenzotriazole (HOBt) (101.4 mg, 0.75 mmol) in DMF (5 ml) was added N,N-diisopropylethylamine, redistilled (DIPEA) (0.13 ml, 0.75 mmol). The mixture was stirred overnight, and then partitioned between ethyl acetate and water. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel flash column chromatography (CH2CH2:MeOH=10:1) to give 3-[2-(4-bromo-2-chloro-phenoxy)acetyl-amino]-benzamide as a white solid (181.4 mg, 94.6% yield).
Quantity
2 g
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reactant
Reaction Step One
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4 g
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30 mL
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1.24 mL
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